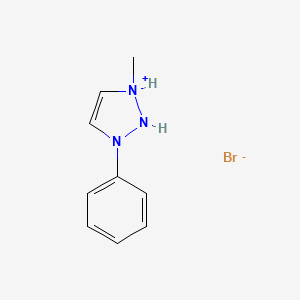![molecular formula C7H10OS B14651430 1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan CAS No. 50708-16-2](/img/structure/B14651430.png)
1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan is a complex organic compound characterized by its unique fused ring structure
Méthodes De Préparation
The synthesis of 1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan typically involves multi-step organic reactions. The synthetic routes often include cyclization reactions, where the thieno and furan rings are formed and fused together. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the successful synthesis of this compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan can be compared with other similar compounds, such as:
Thienofurans: Compounds with similar fused ring structures but different substituents.
Benzofurans: Compounds with a fused benzene and furan ring.
Thiophenes: Compounds with a sulfur-containing five-membered ring.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical properties, which may offer advantages in certain applications over its analogs.
Propriétés
Numéro CAS |
50708-16-2 |
|---|---|
Formule moléculaire |
C7H10OS |
Poids moléculaire |
142.22 g/mol |
Nom IUPAC |
3-oxa-7-thiatricyclo[3.3.1.01,5]nonane |
InChI |
InChI=1S/C7H10OS/c1-6-2-8-3-7(1,6)5-9-4-6/h1-5H2 |
Clé InChI |
GSUAOSAWDIONMS-UHFFFAOYSA-N |
SMILES canonique |
C1C23C1(COC2)CSC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline](/img/structure/B14651351.png)

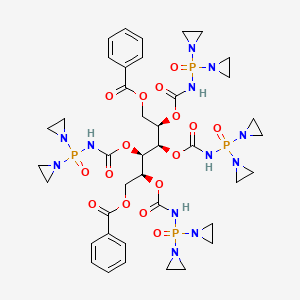
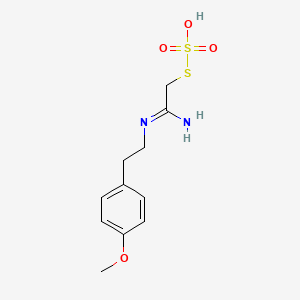
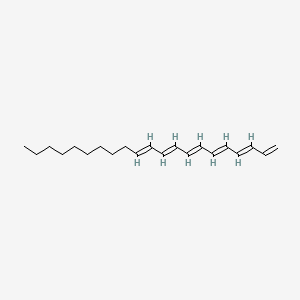


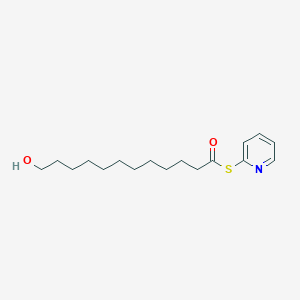
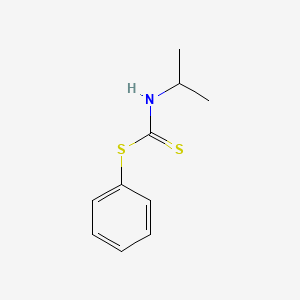
methanone](/img/structure/B14651417.png)
![Zinc, bromo[2-(diethylamino)-2-oxoethyl]-](/img/structure/B14651422.png)

